molecular formula C11H18ClN3O B2558278 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1380300-78-6

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No. B2558278
CAS RN: 1380300-78-6
M. Wt: 243.74
InChI Key: TYEJFHMPGWJLNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CBP involves a cyclobutyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . The exact structure can be visualized using specialized chemical software.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole moiety and piperidine or pyrrolidine rings have been synthesized and found to exhibit strong antimicrobial activity. A structure–activity study revealed their effectiveness against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

  • Antitubercular Activity : Certain derivatives were tested for their tuberculostatic activity, demonstrating the potential for treating tuberculosis. The structure of these compounds and their biological activities indicate a promising direction for further drug discovery efforts (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

  • Anticancer Potential : Research into 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has identified them as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens a new avenue for cancer therapy research, suggesting these compounds can disrupt cancer cell division (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).

  • Alzheimer’s Disease Research : Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating their potential utility in therapeutic applications (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Mechanism of Action

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are known to interact with various targets in the cell, leading to their anti-infective properties . .

The mode of action of 1,2,4-oxadiazoles depends on their specific chemical structure and the target they interact with . Without specific information about the target of “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s difficult to explain its mode of action.

The biochemical pathways affected by 1,2,4-oxadiazoles also depend on their specific targets . Without knowing the specific target of “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to summarize the affected pathways and their downstream effects.

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, depend on its chemical structure. Without specific studies on “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to outline its ADME properties and their impact on bioavailability.

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects . Without this information for “this compound” or “5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride”, it’s hard to describe its molecular and cellular effects.

properties

IUPAC Name

5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)10-13-11(15-14-10)8-4-3-5-8;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJFHMPGWJLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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